molecular formula C9H10Cl3N3 B562976 Clonidine-d4 Hydrochloride CAS No. 67151-02-4

Clonidine-d4 Hydrochloride

Cat. No.: B562976
CAS No.: 67151-02-4
M. Wt: 270.6 g/mol
InChI Key: ZNIFSRGNXRYGHF-HGFPCDIYSA-N
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Description

Clonidine-d4 (hydrochloride) is a deuterated form of clonidine, which is an alpha-2 adrenergic receptor agonist. This compound is primarily used as an internal standard for the quantification of clonidine in various analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . The deuterium labeling in Clonidine-d4 (hydrochloride) helps in distinguishing it from the non-labeled clonidine during analytical procedures.

Preparation Methods

The synthesis of Clonidine-d4 (hydrochloride) involves the incorporation of deuterium atoms into the clonidine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of 2,6-dichlorophenylacetonitrile with deuterated ammonia to form the deuterated imidazoline ring, followed by the addition of hydrochloric acid to obtain Clonidine-d4 (hydrochloride) . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

Clonidine-d4 (hydrochloride) undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.

Common reagents and conditions used in these reactions include organic solvents like methanol or dimethyl sulfoxide, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Clonidine-d4 (hydrochloride) has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Clonidine-d4 (hydrochloride) is unique due to its deuterium labeling, which distinguishes it from non-labeled clonidine and other similar compounds. Some similar compounds include:

The uniqueness of Clonidine-d4 (hydrochloride) lies in its specific use as an internal standard for clonidine quantification, providing more accurate and reliable analytical results.

Properties

IUPAC Name

4,4,5,5-tetradeuterio-N-(2,6-dichlorophenyl)-1H-imidazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N3.ClH/c10-6-2-1-3-7(11)8(6)14-9-12-4-5-13-9;/h1-3H,4-5H2,(H2,12,13,14);1H/i4D2,5D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNIFSRGNXRYGHF-HGFPCDIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)NC2=C(C=CC=C2Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N=C(N1)NC2=C(C=CC=C2Cl)Cl)([2H])[2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60661873
Record name N-(2,6-Dichlorophenyl)(4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazol-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67151-02-4
Record name N-(2,6-Dichlorophenyl)(4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazol-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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